The compound 2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid is known as Telotristat. It is primarily recognized for its role as a small-molecule inhibitor of tryptophan hydroxylase, which is significant in the regulation of serotonin synthesis. This compound is particularly relevant in the treatment of carcinoid syndrome, a condition characterized by excessive serotonin production due to neuroendocrine tumors.
Telotristat has been documented in various scientific literature and patent filings, notably within the context of its therapeutic applications and chemical properties. The compound's development and synthesis have been detailed in patents, such as WO2016177690A1, which outlines its structural characteristics and potential uses in clinical settings .
Telotristat is classified as a tryptophan hydroxylase inhibitor and falls under the category of pharmaceutical compounds. Its systematic name reflects its complex molecular structure, which includes multiple functional groups that contribute to its biological activity.
The synthesis of Telotristat typically involves multiple steps, incorporating various chemical reactions to construct its intricate molecular framework. Key methods include:
The synthesis can be summarized as follows:
Telotristat's molecular formula is , indicating a complex structure with several rings and functional groups. The structure includes:
The molecular weight of Telotristat is approximately 546.93 g/mol. The compound exhibits chirality at specific centers, influencing its pharmacological properties.
Telotristat undergoes various chemical reactions that are crucial for its biological activity:
The inhibition mechanism involves binding to the active site of tryptophan hydroxylase, thereby preventing the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin.
Telotristat acts by specifically inhibiting tryptophan hydroxylase, which is the rate-limiting enzyme in serotonin biosynthesis. By reducing serotonin levels, it alleviates symptoms associated with carcinoid syndrome.
Studies indicate that Telotristat effectively lowers serotonin levels in patients with neuroendocrine tumors, providing symptomatic relief from flushing and diarrhea associated with excess serotonin production .
Telotristat's primary application lies in the medical field as a treatment for carcinoid syndrome. It has been shown to provide significant benefits in managing symptoms related to excessive serotonin secretion. Additionally, ongoing research may explore further applications in related disorders involving serotonin dysregulation.
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9